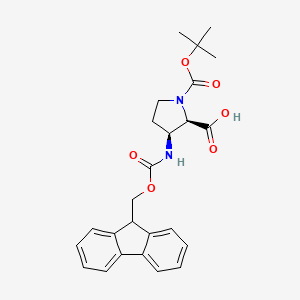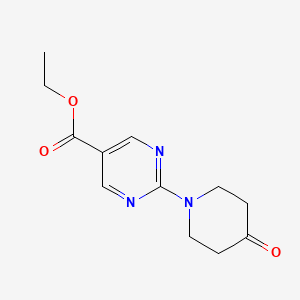
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyran ring with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a tetrahydropyran derivative under specific conditions. For example, the reaction might involve the use of lithium aluminum hydride (LiAlH4) as a reducing agent in a tetrahydrofuran (THF) solvent at low temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine or tetrahydropyran rings.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
科学的研究の応用
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
6-[(3S,4S)-4-Methyl-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine scaffold.
Uniqueness
The presence of the trifluoromethyl group in 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
特性
分子式 |
C12H11F3N2O |
|---|---|
分子量 |
256.22 g/mol |
IUPAC名 |
4-[6-(trifluoromethyl)pyridin-3-yl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-2-1-9(7-17-10)11(8-16)3-5-18-6-4-11/h1-2,7H,3-6H2 |
InChIキー |
OWOKAAKHWSYLRI-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C#N)C2=CN=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


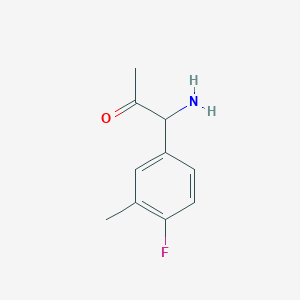
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
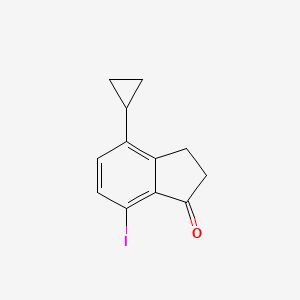


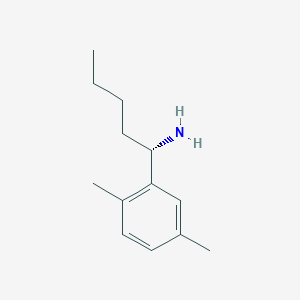
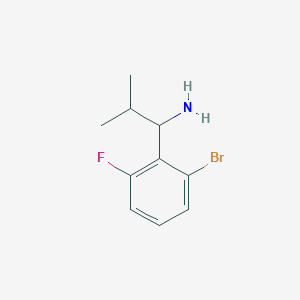
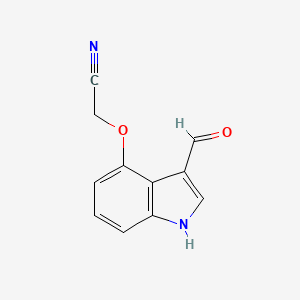
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)


![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
